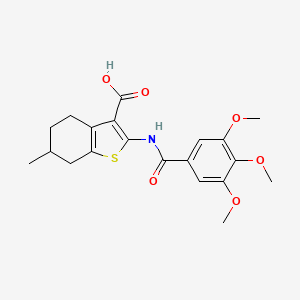

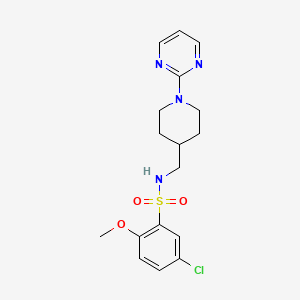

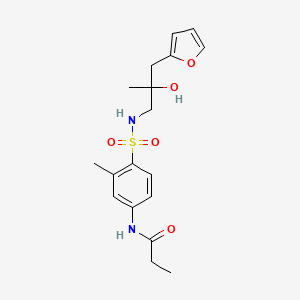

![molecular formula C19H13ClF3N5S B2646687 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-43-6](/img/structure/B2646687.png)

3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a novel compound that has been synthesized and tested for its inhibitory effects . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which is a functional group with the formula -CF3 . It also includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Applications De Recherche Scientifique

Synthesis Approaches

The compound 3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine falls within the broader category of triazolopyrimidine derivatives. Research indicates a variety of synthesis methods for compounds in this category. For instance, an efficient synthesis route involves the use of thiamine hydrochloride (VB1) as a promoter in a water medium, highlighting an environmentally friendly approach (Liu et al., 2012). Additionally, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation signifies a novel strategy in this domain, marked by short reaction times and high yields (Zheng et al., 2014).

Chemical Interactions and Derivatives

The intricate chemical behavior of triazolopyrimidine derivatives is evident in their interactions with various reagents. For instance, the treatment of specific derivatives with chloroacetic acid and aromatic aldehyde derivatives leads to the formation of benzo[6,7]cyclohepta[1,2‐d]thiazolo[3,2‐a]pyrimidin‐3‐ones, showcasing a range of possible chemical transformations (Farghaly et al., 2012). The creation of fused heterocycles incorporating a trifluoromethyl moiety through microwave-assisted synthesis further underscores the compound's versatility and potential for producing a variety of chemically interesting and potentially useful derivatives (Shaaban, 2008).

Structural and Electronic Aspects

The structural and electronic features of related compounds are a focal point of study, as evidenced by research on tetrahydrobenzothienopyrimidine derivatives. These studies delve into the aromaticity of fused heterocyclic rings and the impact of substituents and polycyclic structures on the compounds' properties, highlighting the intricate electronic interplay within these molecules (Gajda et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methyl]-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N5S/c20-15-7-3-12(4-8-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-1-5-14(6-2-13)19(21,22)23/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLOWYMSLEEBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

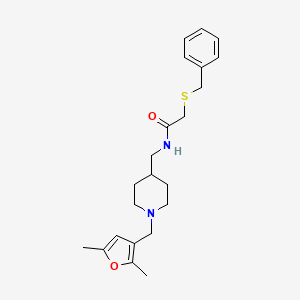

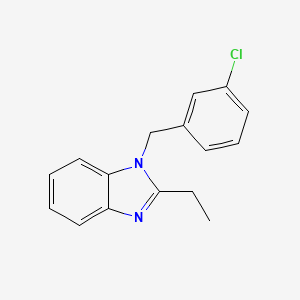

![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)

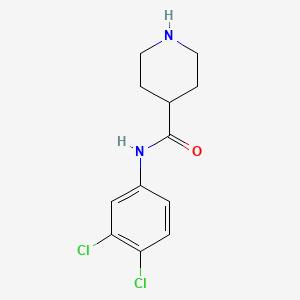

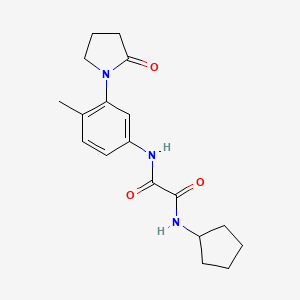

![3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2646612.png)

![1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester](/img/structure/B2646621.png)

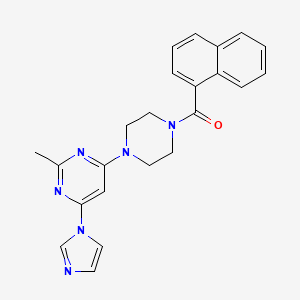

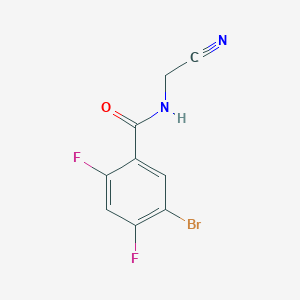

![3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2646623.png)